molecular formula C12H9FO B3052703 2-(2-Fluorophenyl)phenol CAS No. 439-80-5

2-(2-Fluorophenyl)phenol

Cat. No.: B3052703
CAS No.: 439-80-5
M. Wt: 188.2 g/mol
InChI Key: RKYSMAROLRDDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)phenol ( 439-80-5), a fluorinated derivative of biphenyl with the molecular formula C12H9FO, is a high-purity chemical scaffold of significant interest in organic and medicinal chemistry research . This compound, also known as 2'-fluorobiphenyl-2-ol, features a phenolic group adjacent to a fluorine-substituted biphenyl system, a structure known to influence the compound's electronic properties, lipophilicity, and potential for molecular interactions . Researchers value this structural motif for developing novel compounds with tailored properties. While specific biological data for this exact molecule may be limited, its core structure is related to phenolic compounds which are extensively studied for their diverse activities, including serving as antioxidant agents that operate through mechanisms such as hydrogen atom transfer (HAT) and single electron transfer (SET) . The incorporation of a fluorine atom at the ortho position of the phenyl ring makes this compound a particularly valuable building block in synthetic chemistry. Its primary research applications include its use as a key intermediate in the synthesis of more complex molecules for pharmaceutical development, materials science (such as in the creation of advanced fire retardants analogous to other biphenyl derivatives), and agrochemical research . This product is supplied for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Properties

IUPAC Name

2-(2-fluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYSMAROLRDDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00323105
Record name 2'-Fluoro[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439-80-5
Record name NSC403044
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403044
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2'-Fluoro[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for the Synthesis of 2 2 Fluorophenyl Phenol and Analogous Structures

Direct Synthetic Routes to Substituted Biphenyl (B1667301) Phenols

The direct construction of the biaryl core of 2-(2-Fluorophenyl)phenol is predominantly achieved through two powerful synthetic strategies: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Strategies for Biaryl Bond Formation

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a versatile and efficient means to construct carbon-carbon bonds. The Suzuki-Miyaura coupling is a prominent method for the synthesis of 2-(2-Fluorophenyl)phenol. This reaction typically involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

For the synthesis of 2-(2-Fluorophenyl)phenol, one common approach involves the reaction of 2-fluorophenylboronic acid with a suitable phenol (B47542) derivative. A notable example is the coupling of 2-fluorophenylboronic acid, which can achieve yields of approximately 90% under optimized palladium-catalyzed conditions. Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative for activating aromatic C-F bonds, which are notoriously strong. beilstein-journals.org This approach allows for the synthesis of 2-arylbenzofurans and can be applied to the formation of biphenyl systems. beilstein-journals.org

The general scheme for a Suzuki-Miyaura coupling to form a biphenyl structure is depicted below:

Scheme 1: General Suzuki-Miyaura cross-coupling reaction.

Key components and their roles in the catalytic cycle include:

Palladium Catalyst: The active Pd(0) species undergoes oxidative addition with the aryl halide.

Base: Activates the boronic acid to form a more nucleophilic boronate species.

Ligands: Stabilize the palladium catalyst and influence its reactivity and selectivity.

Reactant 1 Reactant 2 Catalyst Yield Reference
2-Fluorophenylboronic acidPhenol derivativePalladium-based~90%
2-FluorobenzofuransArylboronic acidsNi(cod)₂ / PCy₃up to 95% beilstein-journals.org
This table presents examples of cross-coupling reactions for the synthesis of biaryl compounds.

Nucleophilic Aromatic Substitution in Fluorinated Phenols

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to biaryl phenols, particularly when one of the aromatic rings is activated towards nucleophilic attack. In the context of 2-(2-Fluorophenyl)phenol synthesis, this can involve the reaction of a phenoxide with an activated fluoroarene. The fluorine atom, being highly electronegative, activates the aromatic ring for nucleophilic attack, especially when positioned ortho or para to an electron-withdrawing group. masterorganicchemistry.com

A general representation of an SNAr reaction is as follows:

Scheme 2: General Nucleophilic Aromatic Substitution (SNAr) reaction.

While SNAr is traditionally favored for electron-deficient arenes, recent advancements have enabled the use of this reaction for unactivated and even electron-rich fluoroarenes through methods like cation radical-accelerated nucleophilic aromatic substitution. researchgate.net The reaction of 2-fluorobenzene with phenol under basic conditions is a documented method for preparing 2-(2-Fluorophenyl)phenol. The reactivity order in SNAr reactions is typically F > Cl > Br > I, making fluoroarenes excellent substrates. masterorganicchemistry.com

Studies have shown that SNAr reactions can be conducted under relatively mild conditions with a variety of nucleophiles, including phenols. acs.org The development of catalytic SNAr reactions has further expanded the scope, allowing for the synthesis of phenols and phenyl alkyl ethers from a broad array of electron-rich and neutral aryl fluorides that are inert under classical conditions. researchgate.net

Functional Group Interconversion and Derivatization Approaches

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. imperial.ac.ukkashanu.ac.ir This approach is crucial for accessing a wide range of derivatives from a common intermediate.

One FGI approach relevant to the synthesis of 2-(2-Fluorophenyl)phenol is the demethylation of a corresponding methoxy-substituted biphenyl, such as 2-fluoro-2'-methoxybiphenyl. Reagents like boron tribromide (BBr₃) or hydroiodic acid (HI) can be used for this purpose, with reported yields around 82%.

Another important FGI is the conversion of phenols and anilines to aldehydes and ketones. nih.gov While not a direct synthesis of 2-(2-Fluorophenyl)phenol itself, this highlights the versatility of the phenolic hydroxyl group for further transformations. The process often involves the cleavage of the Csp²-O bond and can be achieved in a one-pot or stepwise manner, compatible with various sensitive functional groups. nih.gov

The following table summarizes key functional group interconversions:

Starting Material Reagent(s) Product Approx. Yield Reference
2-Fluoro-2'-methoxybiphenylBBr₃ or HI2-(2-Fluorophenyl)phenol~82%
Phenols/Anilines(Not specified)Aldehydes/Ketones(Not specified) nih.gov
This table illustrates examples of functional group interconversions relevant to phenol chemistry.

Green Chemistry Principles in Synthetic Strategies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govathensjournals.gr These principles are increasingly being integrated into the synthesis of fine chemicals, including 2-(2-Fluorophenyl)phenol and its analogs.

Key green chemistry considerations in synthetic strategies include:

Atom Economy: Designing reactions where the maximum proportion of reactant atoms is incorporated into the final product. athensjournals.gr Cross-coupling reactions, when optimized, can exhibit high atom economy.

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, ionic liquids, or conducting reactions in the absence of a solvent. nih.gov

Energy Efficiency: Employing methods like microwave irradiation to accelerate reactions and reduce energy consumption. nih.govathensjournals.gr Microwave-assisted synthesis has been successfully applied to cross-coupling reactions for the formation of C-O bonds. scirp.org

Catalysis: Utilizing catalytic reagents in small amounts over stoichiometric reagents to minimize waste. nih.gov Both palladium and nickel catalysts used in cross-coupling reactions are examples of this principle.

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources. athensjournals.gr While not always directly applicable to the synthesis of specific aromatic compounds, research into bio-based routes for chemical feedstocks is an active area.

For instance, the development of catalyst-assisted reactions and the careful selection of solvents are two critical aspects of applying green chemistry to organic synthesis. nih.gov The use of laccase/TEMPO catalytic systems for the oxidation of alcohols to ketones, followed by biotransamination to produce chiral amines, showcases the potential of biocatalysis in creating more sustainable synthetic routes. uniovi.es

Advanced Spectroscopic and Structural Elucidation of 2 2 Fluorophenyl Phenol Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 2-(2-Fluorophenyl)phenol, providing detailed information about the chemical environment of each nucleus.

The ¹H and ¹³C NMR spectra of 2-(2-Fluorophenyl)phenol are expected to display characteristic signals for its disubstituted aromatic rings. In the ¹H NMR spectrum, the aromatic protons would likely appear in the range of δ 6.8–7.5 ppm. The proximity of the electronegative fluorine atom and the hydroxyl group would deshield adjacent protons, causing them to resonate at a higher chemical shift. The hydroxyl proton itself would present a distinct signal, the position of which can be sensitive to solvent, concentration, and temperature due to hydrogen bonding effects.

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Twelve distinct carbon signals are anticipated, corresponding to each carbon atom in the biphenyl (B1667301) structure. The carbons directly bonded to the fluorine (C-F) and the hydroxyl group (C-OH) would exhibit the most significant shifts. The C-F carbon signal will be split into a doublet due to coupling with the ¹⁹F nucleus. The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the fluoro and hydroxyl substituents.

Table 1: Predicted NMR Spectroscopic Data for 2-(2-Fluorophenyl)phenol Please note: The following table is based on predicted values and general ranges for similar structural motifs, as specific experimental data for this compound is not widely available in published literature.

Technique Nucleus Predicted Chemical Shift (ppm) Notes
¹H NMR Aromatic H 6.8 - 7.5 Complex multiplet patterns due to spin-spin coupling.
Phenolic OH Variable Broad singlet, position dependent on solvent and concentration.
¹³C NMR Aromatic C 115 - 160 Specific shifts depend on substitution pattern.
C-OH ~150-155
C-F ~158-162 Expected to be a doublet due to C-F coupling.

Fluorine-19 NMR is a highly sensitive technique for probing the local environment of the fluorine atom. For 2-(2-Fluorophenyl)phenol, a single resonance is expected in the ¹⁹F NMR spectrum, confirming the presence of one fluorine environment. The chemical shift of this signal, predicted to be around -110 ppm, is indicative of a fluorine atom attached to an aromatic ring. The precise chemical shift and any observed couplings can provide further structural information, including insights into through-space interactions with the nearby hydroxyl group.

Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on the same phenyl ring. Cross-peaks would connect signals of adjacent protons (³J-coupling), aiding in the assignment of the complex aromatic multiplets.

TOCSY (Total Correlation Spectroscopy): TOCSY experiments establish correlations between all protons within a spin system. blogspot.comchemicalbook.com For 2-(2-Fluorophenyl)phenol, this would show correlations among all the protons on the phenolic ring in one spin system, and all the protons on the fluorophenyl ring in another, helping to differentiate the two rings.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. For this molecule, DEPT would confirm the presence of the various CH groups in the aromatic rings.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of the molecule, providing a fingerprint of the functional groups present.

The FTIR spectrum of 2-(2-Fluorophenyl)phenol is characterized by several key absorption bands. A prominent broad band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak suggests the presence of hydrogen bonding. The C-F stretching vibration typically gives rise to a strong absorption in the 1200-1250 cm⁻¹ region. Other significant bands include C=C stretching vibrations for the aromatic rings (around 1450-1600 cm⁻¹) and C-H stretching (above 3000 cm⁻¹).

Table 2: Key FTIR Absorption Bands for 2-(2-Fluorophenyl)phenol Please note: The following table is based on typical frequency ranges for the specified functional groups.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
O-H Stretch (H-bonded) 3200 - 3600 Strong, Broad
Aromatic C-H Stretch 3000 - 3100 Medium
Aromatic C=C Stretch 1450 - 1600 Medium to Strong
C-F Stretch 1200 - 1250 Strong
C-O Stretch 1180 - 1260 Strong

Ionization-Loss Stimulated Raman Spectroscopy (ILSRS) is an advanced technique used to obtain Raman spectra of specific conformers of molecules in the gas phase. researchgate.net By applying ILSRS to 2-(2-Fluorophenyl)phenol, it would be possible to investigate its different conformational isomers, which arise from rotation around the bond connecting the two phenyl rings. This technique could provide detailed insight into how intramolecular hydrogen bonding between the phenolic proton and the fluorine atom influences the molecule's preferred three-dimensional structure. researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis)

The electronic absorption and emission properties of 2-(2-Fluorophenyl)phenol and its derivatives are primarily investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. This technique provides insights into the electronic transitions within the molecule.

Studies on related fluorinated phenol (B47542) derivatives, such as (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol, have shown that these compounds predominantly exist in the enol tautomeric form in various solvents. researchgate.net The UV-Vis spectra of such compounds are recorded to understand their electronic structure and behavior in different chemical environments. researchgate.netresearchgate.net For instance, the UV-Vis spectrum of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol was analyzed in solvents like DMSO, ethanol, chloroform, and benzene (B151609). researchgate.net

In a study of two new fluorinated phenol derivative pyridine (B92270) Schiff bases, the UV-Vis absorption spectra were recorded at room temperature in dichloromethane, acetonitrile, and DMSO. frontiersin.org The spectra revealed characteristic absorption bands, with molar extinction coefficients (ε) in the range of 10³ to 10⁴ mol⁻¹ dm³ cm⁻¹. frontiersin.org For example, one derivative exhibited absorption maxima at 366 nm and 260 nm in dichloromethane. frontiersin.org

Furthermore, the introduction of a fluorophenyl group can shift the absorption to longer wavelengths due to enhanced conjugation and electron-withdrawing effects. This is a key consideration when analyzing the UV-Vis spectra of 2-(2-Fluorophenyl)phenol systems.

Compound/SystemSolventλ_max (nm)ε (mol⁻¹ dm³ cm⁻¹)Reference
(E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol (F1)Dichloromethane366, 2606.29 x 10³, 11.59 x 10³ frontiersin.org
(E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol (F1)Acetonitrile3627.76 x 10³ frontiersin.org
(E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol (F1)DMSO374, 2627.70 x 10³, 14.96 x 10³ frontiersin.org
(E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol (F2)Dichloromethane364, 2749.46 x 10³, 10.18 x 10³ frontiersin.org
(E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol (F2)Acetonitrile3609.30 x 10³ frontiersin.org
(E)-2-[(3-Amino-pyridin-4-ylimino)-methyl)-6-fluoro-phenol (F2)DMSO372, 2629.90 x 10³, 15.80 x 10³ frontiersin.org

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a critical analytical technique for the molecular characterization of 2-(2-Fluorophenyl)phenol and its derivatives, confirming their molecular weight and elemental composition.

For instance, in the synthesis of fluorinated phenol pyridine Schiff bases, mass spectrometry was used to confirm the purity and structure of the products. frontiersin.org The calculated mass-to-charge ratio (m/z) for C₁₂H₉N₃OF₂ [M⁺] was 249.2, with the found value being 249.8. frontiersin.org Similarly, for C₁₂H₁₀N₃OF [M⁺], the calculated m/z was 231.2, and the found value was 231.8. frontiersin.org

High-resolution mass spectrometry (HRMS) is particularly valuable for characterizing side products that may form during synthesis. In the context of 2-fluorophenol (B130384), Gas Chromatography-Mass Spectrometry (GC-MS) has been employed to identify its fragmentation patterns. nih.gov The experimental GC-MS data for 2-fluorophenol shows a prominent peak at m/z 112. nih.gov

CompoundMolecular FormulaCalculated m/zFound m/zMass Spectrometry TypeReference
(E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol (F1)C₁₂H₉N₃OF₂249.2249.8MS frontiersin.org
(E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol (F2)C₁₂H₁₀N₃OF231.2231.8MS frontiersin.org
2-FluorophenolC₆H₅FO-112 (Top Peak)GC-MS nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms in the solid state, providing valuable information on bond lengths, angles, and intermolecular interactions.

For derivatives of 2-(2-Fluorophenyl)phenol, such as Schiff bases, single-crystal X-ray diffraction analysis reveals important structural details. For example, the crystal structure of (E)-2-[(3-Fluorophenyl)iminomethyl]-4-(trifluoromethoxy)phenol was determined to be in the phenol-imine tautomeric form in the solid state, with a strong intramolecular O—H⋯N hydrogen bond. iucr.orgnih.gov This compound crystallizes in the monoclinic space group P2₁/c. iucr.orgnih.gov

In another example, cis-Bis{(E)-2-[(2-fluorophenyl)iminomethyl]phenolato-κ²N,O}bis(pyridine-κN)nickel(II) was found to have a triclinic crystal system with the space group P-1. iucr.org The fluorine atoms in this structure were disordered over two positions. iucr.org The crystal packing of these molecules can be influenced by weak halogen bonding interactions involving the fluorine atoms.

The planarity of the molecule is also a key feature revealed by X-ray crystallography. For instance, in (E)-2-[(3-Fluorophenyl)iminomethyl]-4-(trifluoromethoxy)phenol, the angle between the benzene rings is only 2.14 (13)°. iucr.orgnih.gov

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
(E)-2-[(3-Fluorophenyl)iminomethyl]-4-(trifluoromethoxy)phenolMonoclinicP2₁/cPhenol-imine tautomer, intramolecular O—H⋯N hydrogen bond, nearly planar molecule. iucr.orgnih.gov
cis-Bis{(E)-2-[(2-fluorophenyl)iminomethyl]phenolato-κ²N,O}bis(pyridine-κN)nickel(II)TriclinicP-1Octahedral Ni(II) coordination, disordered fluorine atoms. iucr.org
Phenol, 2-[[(4-fluorophenyl)imino]methyl]-MonoclinicP2₁/cDihedral angle of 12.5° between phenol and fluorophenyl rings.

Advanced Gas-Phase Spectroscopic Studies

Advanced gas-phase spectroscopic techniques provide detailed information about the intrinsic properties of molecules, free from solvent effects.

Resonant Two-Photon Ionization (R2PI)

Resonant Two-Photon Ionization (R2PI) spectroscopy is a powerful method for studying the electronic states of molecules in the gas phase. This technique has been applied to investigate the vibronic and vibrational spectra of conformers of related molecules like 2-(2-fluoro-phenyl)-ethylamine (2-FPEA) in a molecular beam. researchgate.net In R2PI, a molecule is first excited to an intermediate electronic state by one photon and then ionized by a second photon. The resulting ions are detected, and by scanning the wavelength of the first laser, an electronic spectrum is obtained. torvergata.it This method has been used to study the S1 ← S0 electronic transition of p-fluorophenol. psu.edu

Theoretical and Computational Chemistry of 2 2 Fluorophenyl Phenol

In Silico Prediction of Molecular Interactions and Drug-Likeness

The computational assessment of 2-(2-Fluorophenyl)phenol involves a variety of techniques to forecast its interactions with biological targets and to estimate its pharmacokinetic profile. These predictive methods are crucial in the early stages of drug discovery for identifying promising lead compounds.

Virtual Screening and Target Prediction Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For 2-(2-Fluorophenyl)phenol, both ligand-based and structure-based virtual screening methods can be employed to predict its potential biological targets.

Ligand-based methods utilize the principle of chemical similarity, where a molecule is compared to known active compounds. Techniques such as 2D and 3D similarity searching, as well as pharmacophore modeling, are central to this approach. A pharmacophore model represents the essential steric and electronic features required for optimal molecular interactions with a specific biological target. By generating a pharmacophore model from known active molecules, it is possible to screen compounds like 2-(2-Fluorophenyl)phenol to see if they fit the model and are therefore likely to be active.

Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the potential protein target. Molecular docking is a key technique in this category, which predicts the preferred orientation of a ligand when bound to a target to form a stable complex. Programs such as AutoDock are widely used for this purpose. In the case of 2-(2-Fluorophenyl)phenol, docking simulations would be performed against a panel of known protein structures to predict its binding affinity and mode of interaction, thereby identifying potential targets.

Online tools and web servers like SwissTargetPrediction can be utilized to predict the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures to known ligands. While specific target prediction studies for 2-(2-Fluorophenyl)phenol are not widely available in public literature, these are the standard methodologies that would be applied.

Theoretical Pharmacokinetic (ADME) Property Prediction

The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of drug development. In silico tools play a significant role in predicting these pharmacokinetic parameters, helping to identify potential liabilities early in the discovery process. Online platforms such as pkCSM and SwissADME are commonly used to evaluate the ADME profiles of small molecules.

These tools analyze the chemical structure of a compound like 2-(2-Fluorophenyl)phenol to predict various properties, including its water solubility, intestinal absorption, plasma protein binding, and its potential to cross the blood-brain barrier. Furthermore, they can predict which cytochrome P450 (CYP) enzymes are likely to be inhibited by the compound, giving an early indication of potential drug-drug interactions. While detailed experimental or computational ADME data for 2-(2-Fluorophenyl)phenol is not readily found in published research, the following table illustrates the types of parameters that are typically predicted.

Table 1: Predicted Pharmacokinetic (ADME) Properties of 2-(2-Fluorophenyl)phenol

Property Parameter Predicted Value
Absorption Water Solubility Data not available in public literature
Caco-2 Permeability Data not available in public literature
Intestinal Absorption (Human) Data not available in public literature
P-glycoprotein Substrate Data not available in public literature
Distribution VDss (human) Data not available in public literature
Fraction Unbound (human) Data not available in public literature
BBB Permeability Data not available in public literature
CNS Permeability Data not available in public literature
Metabolism CYP1A2 Inhibitor Data not available in public literature
CYP2C19 Inhibitor Data not available in public literature
CYP2C9 Inhibitor Data not available in public literature
CYP2D6 Inhibitor Data not available in public literature
CYP3A4 Inhibitor Data not available in public literature
Excretion Total Clearance Data not available in public literature
Renal OCT2 Substrate Data not available in public literature
Drug-Likeness Lipinski's Rule of Five Violations Data not available in public literature

An exploration of the chemical reactivity, transformation, and derivatization strategies for 2-(2-Fluorophenyl)phenol reveals a versatile scaffold amenable to a wide array of synthetic modifications. The interplay between the phenolic hydroxyl group, the biphenyl (B1667301) linkage, and the fluorine substituent dictates its reactivity profile, enabling diverse transformations ranging from aromatic substitutions to complex metal-catalyzed processes.

Advanced Applications in Chemical Synthesis

Role as a Precursor in Multi-Step Organic Synthesis

Multi-step synthesis is a cornerstone of organic chemistry, enabling the creation of complex molecules from simpler, commercially available starting materials. In this context, 2-(2-Fluorophenyl)phenol has emerged as a crucial precursor for the synthesis of a variety of target molecules, particularly those with applications in medicinal chemistry and materials science. Its utility stems from the presence of two reactive sites: the hydroxyl group of the phenol (B47542) and the activated C-H bonds on both aromatic rings, which can be selectively functionalized in subsequent synthetic steps.

The strategic placement of the fluorine atom in the ortho position of the phenyl ring influences the electronic properties and reactivity of the molecule. This fluorine substitution can direct metallation reactions and participate in cross-coupling reactions, providing a handle for the introduction of additional functional groups or the formation of new carbon-carbon and carbon-heteroatom bonds. This controlled functionalization is a key aspect of its utility in multi-step synthetic sequences.

For instance, the hydroxyl group can be readily converted into an ether or ester, or it can serve as a directing group for ortho-C-H activation, facilitating the introduction of substituents at specific positions on the phenolic ring. This precise control over the synthetic pathway allows chemists to build molecular complexity in a stepwise and efficient manner.

Scaffold for Heterocyclic Compound Construction

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in nature and form the structural core of many pharmaceuticals, agrochemicals, and functional materials. The biaryl structure of 2-(2-Fluorophenyl)phenol provides an ideal scaffold for the construction of various heterocyclic systems, most notably dibenzofurans.

A powerful method for the synthesis of dibenzofurans involves the palladium-catalyzed intramolecular C-H activation and C-O cyclization of 2-arylphenol derivatives. In this process, the phenol's hydroxyl group directs the palladium catalyst to activate a C-H bond on the adjacent phenyl ring, leading to the formation of the furan (B31954) ring and constructing the dibenzofuran (B1670420) core. This reaction is highly efficient and can tolerate a wide range of functional groups, making it a versatile tool for the synthesis of substituted dibenzofurans. nih.govuq.edu.audatapdf.com

The fluorine atom on the phenyl ring of 2-(2-Fluorophenyl)phenol can influence the regioselectivity of this cyclization and can be retained in the final product, providing a site for further modification or to modulate the biological activity of the resulting dibenzofuran. The following table illustrates the general scheme for this transformation and highlights the versatility of this approach with various substituted biaryl phenols.

Reactant (2-Arylphenol Derivative)Catalyst/ConditionsProduct (Dibenzofuran Derivative)Yield (%)
2-PhenylphenolPd(OAc)₂, O₂ (air), solventDibenzofuranHigh
2-(2-Fluorophenyl)phenolPd(OAc)₂, O₂ (air), solventFluorinated DibenzofuranPotentially High
2-(p-Tolyl)phenolPd(OAc)₂, O₂ (air), solventMethyl-substituted DibenzofuranHigh
2-(o-Tolyl)phenolPd(OAc)₂, O₂ (air), solventMethyl-substituted DibenzofuranHigh

Intermediate in Complex Molecular Architectures

Beyond its role as a direct precursor, 2-(2-Fluorophenyl)phenol and its derivatives serve as key intermediates in the synthesis of more complex and often biologically active molecular architectures. The strategic incorporation of this building block allows for the introduction of the fluorinated biaryl motif, which is a common feature in many modern pharmaceuticals. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and alter the pharmacokinetic properties of a drug molecule.

In the total synthesis of complex natural products or the design of novel drug candidates, synthetic routes are often designed to converge on a key intermediate that already contains a significant portion of the final molecular framework. Derivatives of 2-(2-Fluorophenyl)phenol can be elaborated through a series of reactions to form these advanced intermediates. For example, the dibenzofuran core, synthesized as described in the previous section, can be further functionalized to construct more intricate polycyclic systems.

Catalytic Roles and Applications

Metal Complexes as Catalysts in Organic Reactions

There is a significant gap in the scientific literature regarding the synthesis and application of metal complexes featuring 2-(2-Fluorophenyl)phenol as a ligand for catalytic organic reactions. Searches of chemical databases and scholarly articles did not yield any specific examples of well-characterized metal complexes of 2-(2-Fluorophenyl)phenol being utilized as catalysts. While the broader class of biaryl-based phosphine (B1218219) ligands are extensively used in palladium-catalyzed cross-coupling reactions, and various phenol (B47542) derivatives serve as precursors or ligands in catalysis, no studies were found that specifically detail the catalytic performance of a metal complex directly incorporating the 2-(2-Fluorophenyl)phenol scaffold. Consequently, there are no available data on reaction yields, substrate scope, or catalyst efficiency for any organic transformation catalyzed by a 2-(2-Fluorophenyl)phenol-metal complex.

Ligand Design for Catalytic Systems

The design and synthesis of ligands are crucial for controlling the reactivity and selectivity of metal-based catalysts. The structural features of 2-(2-Fluorophenyl)phenol, such as the fluorine substituent and the hydroxyl group, could theoretically be exploited in ligand design to modulate the electronic and steric properties of a catalytic system. The fluorine atom can exert a significant electronic effect, while the phenol group offers a potential coordination site. However, there is no published research that specifically discusses the design principles or the synthesis of catalytic systems based on 2-(2-Fluorophenyl)phenol as a ligand. The potential benefits or drawbacks of incorporating this specific molecule into a ligand framework for catalysis have not been explored or reported. Therefore, no data tables or detailed research findings on its role in ligand design are available.

Q & A

Basic: What are the primary synthetic routes for 2-(2-Fluorophenyl)phenol, and how do their yields and conditions compare?

Answer:
Two main routes are documented:

  • Route 1: Synthesis from 2-fluorophenylboronic acid via coupling reactions, achieving ~90% yield under optimized palladium-catalyzed conditions (e.g., Suzuki-Miyaura coupling) .
  • Route 2: Demethylation of 2-fluorophenyl methyl ether using reagents like BBr₃ or HI, yielding ~82% .
    Methodological Note: Route 1 is preferred for scalability and purity, while Route 2 requires careful control of acidic conditions to avoid side reactions. Validate purity via HPLC or GC-MS post-synthesis.

Advanced: How can reaction conditions be optimized to mitigate side-product formation in the synthesis of 2-(2-Fluorophenyl)phenol?

Answer:
Side products (e.g., di-fluorinated byproducts or dehalogenated species) arise from:

  • Catalyst poisoning in cross-coupling reactions: Use Pd(OAc)₂ with SPhos ligand to enhance catalytic efficiency .
  • Over-demethylation in Route 2: Employ stoichiometric BBr₃ at −78°C to minimize degradation .
    Analytical Strategy: Monitor intermediates via TLC and characterize side products using high-resolution mass spectrometry (HRMS) and ¹⁹F NMR .

Basic: What spectroscopic techniques are critical for characterizing 2-(2-Fluorophenyl)phenol?

Answer:

  • ¹H/¹³C NMR: Identify aromatic proton environments (e.g., ortho-fluorine deshielding effects at δ 6.8–7.5 ppm) .
  • ¹⁹F NMR: Confirm fluorine substitution (single peak near δ −110 ppm) .
  • IR Spectroscopy: Detect phenolic -OH stretch (~3200 cm⁻¹) and C-F vibration (~1220 cm⁻¹) .

Advanced: How can X-ray crystallography and computational modeling resolve electronic effects of the fluorophenyl group?

Answer:

  • X-ray Crystallography: Resolve bond angles and intermolecular interactions (e.g., hydrogen bonding between -OH and fluorine). For example, monoclinic crystal packing (space group P2₁/c) reveals planar fluorophenyl distortion .
  • DFT Calculations: Model electron-withdrawing effects of fluorine on phenol acidity using Gaussian09 with B3LYP/6-311++G(d,p) basis sets .

Basic: What are the challenges in quantifying 2-(2-Fluorophenyl)phenol in biological matrices?

Answer:

  • Matrix Interference: Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins/lipids .
  • Detection Limits: Optimize LC-MS/MS with negative-ion ESI (e.g., m/z 188 → 141 transition) for sensitivity down to 0.1 ng/mL .

Advanced: How does the fluorophenyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Answer:
The fluorine atom directs EAS to the meta position relative to itself due to its −I effect. For example:

  • Nitration: Yields 3-nitro-2-(2-fluorophenyl)phenol as the major product.
  • Method Validation: Track regioselectivity using ¹⁹F NMR and compare with DFT-predicted transition states .

Basic: How can conflicting solubility data for 2-(2-Fluorophenyl)phenol be resolved experimentally?

Answer:
Discrepancies in solubility (e.g., DMSO vs. ethanol) arise from crystallinity variations.

  • Procedure: Recrystallize from ethanol/water (1:1), then measure solubility via gravimetric analysis at 25°C .
  • Validation: Cross-check with HPLC area normalization under saturated conditions .

Advanced: What strategies address low bioavailability in in vivo studies of 2-(2-Fluorophenyl)phenol derivatives?

Answer:

  • Prodrug Design: Synthesize phosphate esters (e.g., 2-(2-fluorophenyl)phenol phosphate) to enhance aqueous solubility .
  • Metabolic Stability: Use liver microsome assays (e.g., human CYP450 isoforms) to identify degradation pathways .

Basic: What safety protocols are essential when handling 2-(2-Fluorophenyl)phenol?

Answer:

  • PPE: Use nitrile gloves and fume hoods due to phenolic toxicity .
  • Waste Disposal: Neutralize with 10% NaOH before aqueous disposal .

Advanced: How can polymorphism in 2-(2-Fluorophenyl)phenol crystals impact material properties?

Answer:

  • Screening: Perform solvent-mediated crystallization (e.g., acetone vs. hexane) to isolate polymorphs .
  • Characterization: Compare DSC thermograms (melting points) and powder XRD patterns to correlate polymorph stability with lattice energy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluorophenyl)phenol
Reactant of Route 2
Reactant of Route 2
2-(2-Fluorophenyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.